![molecular formula C9H8FNO3 B12938238 Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate](/img/no-structure.png)
Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Vorbereitungsmethoden
The synthesis of fluorinated pyridines, including ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate, can be achieved through various methods. One common method involves the nucleophilic substitution of pyridines containing leaving groups (such as halogens) with fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, or fluoroboric acid . Industrial production methods often utilize high availability of fluorinated synthetic blocks and effective fluorinating reagents .
Analyse Chemischer Reaktionen
Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group (such as a halogen) with a nucleophile (such as fluoride).
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Specific conditions and reagents depend on the desired transformation.
Cyclization: This reaction forms a ring structure, often involving the interaction of multiple functional groups within the molecule.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate has various scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate can be compared with other fluorinated pyridines and similar compounds, such as:
2-cyano-3-fluoropyridine: Another fluorinated pyridine with similar properties and applications.
3-fluoropyridin-2-yl)methanol: A related compound with a different functional group, used in various chemical reactions.
2-(pyridin-2-yl) pyrimidine derivatives: Compounds with a pyrimidine moiety, exhibiting a wide range of pharmacological activities.
This compound stands out due to its specific structure and the presence of the ethyl ester group, which can influence its reactivity and applications.
Eigenschaften
Molekularformel |
C9H8FNO3 |
---|---|
Molekulargewicht |
197.16 g/mol |
IUPAC-Name |
ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C9H8FNO3/c1-2-14-9(13)8(12)7-6(10)4-3-5-11-7/h3-5H,2H2,1H3 |
InChI-Schlüssel |
VZRQYYIUCKFHBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C1=C(C=CC=N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.